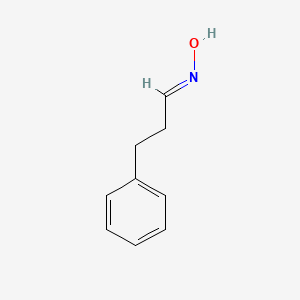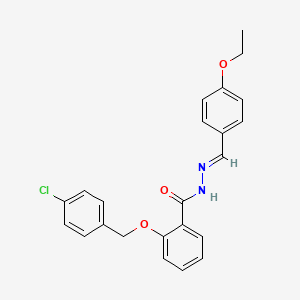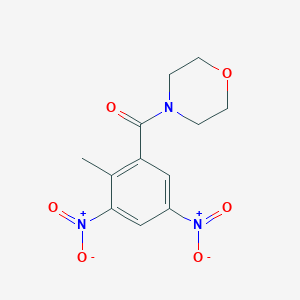
3-Phenylpropionaldoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpropionaldoxime is an organic compound with the molecular formula C9H11NO It is a derivative of 3-phenylpropionaldehyde, where the aldehyde group is converted to an oxime group
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylpropionaldoxime can be synthesized through the reaction of 3-phenylpropionaldehyde with hydroxylamine. The reaction typically occurs in a biphasic system of butyl acetate and water, where the aldehyde reacts with hydroxylamine to form the oxime . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of biocatalysts, such as phenylacetaldoxime dehydratase from Bacillus species, has been explored to enhance the efficiency and yield of the reaction . This enzymatic method offers a sustainable and environmentally friendly approach to producing the compound.
化学反応の分析
Types of Reactions
3-Phenylpropionaldoxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products
Oxidation: Phenylpropionitrile.
Reduction: 3-Phenylpropylamine.
Substitution: Various substituted oximes and derivatives.
科学的研究の応用
3-Phenylpropionaldoxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of nitriles and amines.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through biocatalytic processes.
作用機序
The mechanism of action of 3-Phenylpropionaldoxime involves its conversion to other bioactive compounds through enzymatic reactions. For example, phenylacetaldoxime dehydratase catalyzes the dehydration of the oxime group to form nitriles . These nitriles can then participate in further biochemical pathways, leading to the formation of various bioactive molecules.
類似化合物との比較
Similar Compounds
- Phenylacetaldoxime
- 4-Phenylbutyraldoxime
- 2-Phenylpropionaldoxime
Comparison
3-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Unlike phenylacetaldoxime, which has a simpler structure, this compound has an additional carbon in the chain, which influences its reactivity and applications. Compared to 4-Phenylbutyraldoxime, this compound has a shorter carbon chain, affecting its physical and chemical properties. 2-Phenylpropionaldoxime, on the other hand, has a different substitution pattern, leading to variations in its reactivity and biological activity .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(NE)-N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+ |
InChIキー |
WSTRHGOVAOUOJW-CSKARUKUSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC/C=N/O |
正規SMILES |
C1=CC=C(C=C1)CCC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
